7-Diethylamino-4-methylcoumarin

描述

Historical Development and Discovery in Scientific Applications

The journey of 7-Diethylamino-4-methylcoumarin into the scientific mainstream is marked by key discoveries of its utility. It was notably the first coumarin (B35378) dye to demonstrate laser action, emitting in the blue-green spectrum around 460 nm under flash lamp excitation, a discovery that opened the door for a new class of laser dyes. azooptics.com Beyond laser applications, it was recognized for its effectiveness as an optical brightening agent in the textile, plastics, and coatings industries, where it is used to enhance the whiteness and brightness of materials. unilongmaterial.comnih.govchemicalbook.com The synthesis of this compound is typically achieved through the condensation of m-diethylaminophenol and ethyl acetoacetate (B1235776). unilongmaterial.com

Significance as a Fluorescent Organic Compound in Advanced Research

The significance of this compound stems from its powerful fluorescence, which is characterized by high intensity and notable stability. This has cemented its role in numerous advanced research fields.

In fluorescence microscopy , the dye is used to label and visualize biological structures such as proteins and cellular components. Its high quantum yield allows for the clear detection of even minute quantities of biological material, enabling detailed observation of complex biological processes.

The compound is also a fundamental component in the creation of fluorescence-based sensors . These sensors leverage the dye's sharp emission spectrum and photostability to detect environmental parameters like pH, temperature, or the presence of specific ions. lotchemistry.com Its sensitivity to solvent polarity is a key characteristic, as its fluorescence can shift based on the surrounding environment, a property extensively studied to understand its behavior under various conditions. ias.ac.inresearchgate.net

Furthermore, in the field of organic electronics , this compound has been explored as a fluorescent material in organic light-emitting diodes (OLEDs). Its inclusion can enhance the light-emitting efficiency and luminance of OLED displays, contributing to the development of more energy-efficient and vibrant screens for electronic devices.

Current Research Trends and Future Directions in this compound Studies

Current research continues to build upon the foundational applications of this compound, aiming to enhance its properties and expand its utility. A significant trend is the synthesis of new derivatives to achieve specific photophysical characteristics. For instance, researchers are developing derivatives with red-shifted absorption and emission spectra, which are highly desirable for biological imaging applications due to deeper tissue penetration and reduced background fluorescence. mdpi.com

The compound serves as a versatile starting material for creating highly selective chemosensors. researchgate.net Recent studies have demonstrated the development of probes based on its structure for the detection of specific analytes such as aluminum ions (Al³⁺) and cyanide (CN⁻). rsc.orgbohrium.com Another promising area of investigation is its potential use in photodynamic therapy (PDT), where its ability to generate reactive oxygen species upon light activation could be harnessed to selectively destroy cancer cells. The development of photocleavable linkers derived from this coumarin for controlled drug delivery systems also represents an active area of research. researchgate.net

Nomenclature and Structural Characteristics within the Coumarin Family

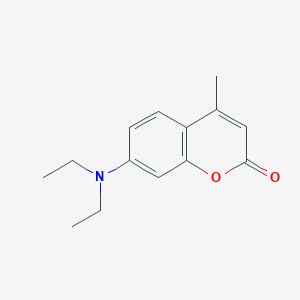

This compound is classified chemically as a member of the coumarin family. Coumarins are based on a 2H-chromen-2-one core structure. smolecule.com The defining features of this particular compound are the substituents on this core: an electron-donating diethylamino group at the 7-position and a methyl group at the 4-position. This specific arrangement creates a "push-pull" electronic effect, where the diethylamino group pushes electron density into the aromatic system and the lactone portion of the coumarin acts as an electron-withdrawing group. mdpi.com This intramolecular charge transfer (ICT) character is largely responsible for the molecule's strong fluorescence and solvatochromic properties (changes in color with solvent polarity). ias.ac.inresearchgate.net

The compound is known by several names in scientific and commercial literature.

Nomenclature for this compound

| Type | Name |

|---|---|

| IUPAC Name | 7-(diethylamino)-4-methylchromen-2-one nih.gov |

| Synonyms | Coumarin 1, Coumarin 460, Coumarin 47, MDAC nih.gov |

| Chemical Formula | C₁₄H₁₇NO₂ smolecule.com |

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 231.29 g/mol | nih.gov |

| Appearance | Light tan grains/crystals | nih.gov |

| Melting Point | 72-75 °C | sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 240 °C @ 6.5 mmHg |

| Solubility | Insoluble in water, soluble in ethanol (B145695) and other organic solvents | unilongmaterial.com |

Spectroscopic Data for this compound

| Parameter | Wavelength (nm) | Source |

|---|---|---|

| Excitation Maximum | ~375 - 387 nm | caymanchem.com |

| Emission Maximum | ~445 - 468 nm | caymanchem.com |

Structure

3D Structure

属性

IUPAC Name |

7-(diethylamino)-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-4-15(5-2)11-6-7-12-10(3)8-14(16)17-13(12)9-11/h6-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFYCEAFSNDLKSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Record name | 7-DIETHYLAMINO-4-METHYLCOUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20180 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025035 | |

| Record name | 7-Diethylamino-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

7-diethylamino-4-methylcoumarin is a light tan grains. Gives bright blue-white fluorescence in very dilute solutions. (NTP, 1992), Dry Powder, Light-tan solid; [HSDB] Solution has bright blue-white fluorescence if very dilute; [CAMEO] Pale yellow crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 7-DIETHYLAMINO-4-METHYLCOUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20180 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2H-1-Benzopyran-2-one, 7-(diethylamino)-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7-Diethylamino-4-methylcoumarin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3353 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slightly soluble in hot solvent (NTP, 1992), SLIGHTLY SOL IN HOT WATER; SOL IN ALC, ETHER, ACETONE, ORDINARY ORGANIC SOLVENTS, SOL IN AQ ACID SOLN, RESINS, VARNISHES, VINYLS; SLIGHTLY SOL IN ALIPHATIC HYDROCARBONS | |

| Record name | 7-DIETHYLAMINO-4-METHYLCOUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20180 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 7-DIETHYLAMINO-4-METHYLCOUMARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4244 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM ALCOHOL & BENZENE-PETROLEUM ETHER, GRANULAR; LIGHT-TAN COLOR | |

CAS No. |

91-44-1 | |

| Record name | 7-DIETHYLAMINO-4-METHYLCOUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20180 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Coumarin 1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Diethylamino-4-methylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarin 1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61830 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-2-one, 7-(diethylamino)-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7-Diethylamino-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(diethylamino)-4-methyl-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLAMINOMETHYLCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1SFJ7F6R2C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 7-DIETHYLAMINO-4-METHYLCOUMARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4244 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

154 to 162 °F (NTP, 1992), 89 °C | |

| Record name | 7-DIETHYLAMINO-4-METHYLCOUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20180 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 7-DIETHYLAMINO-4-METHYLCOUMARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4244 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Chemical Modifications of 7 Diethylamino 4 Methylcoumarin

Classical Synthesis Pathways of 7-Diethylamino-4-methylcoumarin

The classical and most common method for synthesizing this compound is the Pechmann condensation. This reaction, discovered by Hans von Pechmann, involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions to form a coumarin (B35378). wikipedia.org

Condensation Reactions Utilizing m-Diethylaminophenol and Methyl Acetoacetate (B1235776)

The synthesis of this compound is typically achieved through the Pechmann condensation of m-diethylaminophenol with ethyl acetoacetate. unilongmaterial.comnih.gov This reaction is generally catalyzed by a strong acid, such as sulfuric acid, to facilitate the initial transesterification followed by intramolecular cyclization and subsequent dehydration to yield the coumarin ring system. wikipedia.orgjetir.org Alternative catalysts like zinc chloride have also been employed in this condensation. google.com The reaction involves mixing m-diethylaminophenol with the catalyst, followed by the addition of methyl acetoacetate and heating the mixture under reflux. smolecule.com The crude product is then precipitated by treating the cooled reaction mixture with dilute sulfuric acid. smolecule.com

Optimization of Reaction Conditions and Yields

The efficiency of the Pechmann condensation for producing this compound can be influenced by various factors, including the choice of catalyst, reaction temperature, and the use of solvent-free conditions. While traditional methods often require harsh conditions and stoichiometric amounts of strong acids, which can lead to the formation of byproducts and waste, newer approaches have focused on more environmentally friendly and efficient protocols. researchgate.net

For instance, the use of solid acid catalysts like nano-crystalline sulfated-zirconia has demonstrated excellent catalytic activity, leading to high yields of 7-substituted-4-methylcoumarins under solvent-free conditions. researchgate.net In the case of the synthesis of 7-amino-4-methylcoumarin (B1665955), a closely related derivative, nanocrystalline sulfated-zirconia resulted in 100% conversion of m-aminophenol with nearly 100% selectivity at 110°C within just 2 minutes. researchgate.net Similarly, the use of indium(III) chloride (InCl₃) as a catalyst in a high-speed ball mill mixer has been shown to produce 7-amino-4-methylcoumarin in 92% yield within 10 minutes at room temperature under solvent-free conditions. mdpi.com

The optimization of catalyst loading is also crucial for maximizing yield. For example, in the synthesis of a coumarin derivative using a Zn₀.₉₂₅Ti₀.₀₇₅O catalyst, increasing the catalyst amount from 5 mol% to 10 mol% significantly increased the yield from 67% to 88%. However, a further increase to 15 mol% showed no additional improvement in yield, indicating that 10 mol% was the optimal catalyst loading. nih.govacs.org

Below is a table summarizing the optimization of the Pechmann condensation for coumarin synthesis under different catalytic conditions.

| Catalyst | Reactants | Reaction Conditions | Yield (%) | Reference |

| Sulfuric Acid | Resorcinol, Ethyl Acetoacetate | 5°C to room temperature | Good | jetir.org |

| Nano-crystalline Sulfated-zirconia | m-Aminophenol, Ethyl Acetoacetate | 110°C, 2 min, solvent-free | ~100 | researchgate.net |

| InCl₃ (3 mol%) | m-Aminophenol, Ethyl Acetoacetate | Room temp, 10 min, ball mill | 92 | mdpi.com |

| Zn₀.₉₂₅Ti₀.₀₇₅O (10 mol%) | Phloroglucinol, Ethyl Acetoacetate | 110°C | 88 | nih.govacs.org |

Advanced Synthetic Strategies for Derivatization

The core structure of this compound can be chemically modified to fine-tune its properties for various applications. These modifications often target the coumarin ring or the methyl group at the 4-position.

Introduction of Halogen Substituents

The introduction of halogen atoms into the coumarin scaffold is a valuable strategy for creating intermediates for further functionalization. thieme.de A regioselective halogenation of coumarins can be achieved using N-halosuccinimide as the halide source, promoted by a copper halide. thieme.de For instance, an iodinated derivative of a 7-diethylamino-4-hydroxymethylcoumarin was synthesized on a large scale by reacting the parent alcohol with N-iodosuccinimide and boron trifluoride etherate. rsc.org This method provides a cleaner and more efficient alternative to other procedures that may result in poor yields and toxic byproducts. rsc.org

A study focusing on a novel coumarin derivative, 7-diethylamino-4-chloromethyl coumarin (7D4C), highlights the synthesis and characterization of this halogenated compound. nih.gov The structure of 7D4C was confirmed using various spectroscopic techniques, including FT-IR, ¹H and ¹³C NMR, and mass spectrometry. nih.gov

Modification with Lawesson's Reagent to Thiocoumarin

Lawesson's reagent is a widely used thionating agent in organic synthesis, capable of converting carbonyl groups into thiocarbonyls. nih.gov This reagent has been successfully used to modify 7-(Diethylamino)-4-(trifluoromethyl)coumarin into its corresponding thiocoumarin. ossila.com This transformation is significant as it allows for further functionalization of the molecule, leading to shifts in its absorption and emission spectra. ossila.com The conversion of ketones to thioketones using Lawesson's reagent is a well-established method, often requiring heating in a suitable solvent. nih.gov

Condensation with Aromatic Aldehydes for Extended Conjugation

To extend the π-conjugated system of this compound, which can lead to significant changes in its photophysical properties, the methyl group at the 4-position can be condensed with aromatic aldehydes. researchgate.net This reaction is typically carried out in strongly basic media and results in the formation of 7-diethylamino-4-(2-arylethenyl)coumarins. researchgate.net The resulting styrylcoumarin derivatives often exhibit bathochromic shifts in their absorption spectra. researchgate.net The products of these condensation reactions can be purified using column chromatography. researchgate.net

Formation of Maleimide (B117702) and Iodoacetamide (B48618) Derivatives

Thiol-reactive fluorescent probes, such as maleimide and iodoacetamide derivatives of this compound, are valuable tools in biological studies. The synthesis of N-(4-(this compound-3-yl)phenyl)maleimide (CPM) and its corresponding iodoacetamide has been described. nih.gov These compounds react with thiols to form brightly fluorescent adducts. nih.gov

CPM is a thiol-reactive fluorescent probe with excitation and emission maxima at approximately 387 nm and 468 nm, respectively. caymanchem.com Its fluorescence intensity increases upon binding to cysteine residues. caymanchem.com Similarly, 7-Diethylamino-3-[4-(iodoacetamido)phenyl]-4-methylcoumarin is a fluorescent, thiol-reactive neutral probe. scbt.com

Detailed below are the properties of these derivatives:

| Derivative | CAS Number | Molecular Formula | Molecular Weight | Excitation Max (nm) | Emission Max (nm) |

| N-(4-(this compound-3-yl)phenyl)maleimide (CPM) | 76877-33-3 | C₂₄H₂₂N₂O₄ | 402.4 g/mol | 387 | 468 |

| 7-Diethylamino-3-[4-(iodoacetamido)phenyl]-4-methylcoumarin | 76877-34-4 | C₂₂H₂₃IN₂O₃ | 490.33 g/mol | 389 | 467 |

Synthesis of Hydroxymethyl and Chloromethyl Derivatives

The synthesis of 7-(diethylamino)-4-(hydroxymethyl)coumarin can be achieved through a multi-step process starting from this compound. rsc.org An alternative pathway involves a double elimination reaction with DMFDMA to form an enamine, followed by cleavage of the double bond and reduction to the alcohol. rsc.org

The synthesis of 7-diethylamino-4-chloromethyl coumarin (7D4C) has also been reported, with its structure confirmed by various spectroscopic methods including FT-IR, ¹H and ¹³C NMR, and mass spectrometry. nih.gov

Synthesis of 7-Diethylamino-4-(2-arylethenyl)coumarins

A series of 7-diethylamino-4-(2-arylethenyl)coumarins have been synthesized through the condensation of this compound with various aromatic aldehydes in strongly basic media. researchgate.net This reaction, a type of Knoevenagel condensation, takes advantage of the activated methyl group at the 4-position of the coumarin ring. researchgate.net The resulting compounds' spectral-luminescent properties have been investigated. researchgate.net

Strategies for Amine-Reactive Fluorescent Label Synthesis

Amine-reactive fluorescent labels are widely used for their ability to easily attach to amino groups in biomolecules. researchgate.net Derivatives of 7-diethylaminocoumarin are well-suited for this purpose due to their favorable photophysical properties. uni-saarland.deresearchgate.net Strategies for creating these labels often involve introducing a reactive group that can form a stable covalent bond with primary amines. One approach is the synthesis of coumarin derivatives containing a triflate group, which can then participate in various cross-coupling reactions to attach to amino acids and peptides. uni-saarland.de

Development of Novel Photoreactive Groups Based on Aldehyde-Hydrazone Moieties

Novel photoreactive groups based on the aldehyde-hydrazone moiety have been developed by conjugating fluorescent aldehydes, including those derived from coumarin, with substituted phenylhydrazines. researchgate.net These "photocages" can undergo controlled degradation upon exposure to specific wavelengths of light, releasing the fluorescent aldehyde. researchgate.net For instance, 7-(diethylamino)-4-methyl coumarin can be used as a starting material to synthesize coumarin-derived linkers with hydroxyl groups that can form photocleavable bonds. researchgate.net

Purification and Characterization Techniques in Synthetic Research

Chromatographic Methods (e.g., Column Chromatography)

Column chromatography is a fundamental purification technique in the synthesis of this compound derivatives. researchgate.netrsc.org Silica gel is a commonly used stationary phase, with various solvent systems employed as the mobile phase to separate the desired product from unreacted starting materials and byproducts. researchgate.netrsc.org For example, a mixture of benzene (B151609) and ethyl acetate (B1210297) (5:1) has been used to purify 7-diethylamino-4-(2-arylethenyl)coumarins. researchgate.net In other instances, solvent systems such as dichloromethane/petroleum ether or chloroform/ethyl acetate have been utilized. rsc.orgnih.gov

High-performance liquid chromatography (HPLC) is another powerful chromatographic technique used for both analysis and purification. sielc.com Reverse-phase HPLC methods, often using C18 columns, are common for analyzing the purity of this compound and its derivatives. sielc.comnih.gov

Recrystallization Techniques for Purity Enhancement

Following the initial synthesis of this compound, the crude product often presents as an impure, tarry, or oily substance that is difficult to handle and requires significant purification. google.com Recrystallization is a critical and widely employed technique to refine this crude material, yielding a crystalline product of high purity suitable for its various applications, such as in laser dyes. google.comsmolecule.com The selection of an appropriate solvent or solvent system is paramount to achieving efficient purification.

The principle of recrystallization relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. Ideally, the compound should be highly soluble in the hot solvent and sparingly soluble at cooler temperatures, while the impurities remain either soluble or insoluble at all temperatures.

For this compound, several solvent systems have been reported to be effective. Ethanol (B145695) is a commonly used single-solvent system for its recrystallization. smolecule.com The process typically involves dissolving the crude product in a minimum amount of hot ethanol and then allowing the solution to cool slowly, which facilitates the formation of well-defined crystals.

In addition to single solvents, mixed solvent systems are also utilized for the purification of coumarins. These systems can be finely tuned to achieve the optimal solubility profile. For instance, crystals of this compound can be obtained from a mixture of benzene and petroleum ether. nih.gov Another reported mixed solvent system for a related derivative involves benzene and heptane. researchgate.net

Research into the recrystallization of other simple coumarins provides further insight into effective solvent combinations, which can be applicable to this compound. Studies have shown that mixed aqueous-organic solvents can yield high recovery percentages. For example, a 34% aqueous ethanol solution was found to be highly effective for the recrystallization of 7-hydroxy-4-methyl coumarin, a structurally related compound. rrjournals.comrrjournals.com This suggests that a mixture of ethanol and water could be a viable system for purifying this compound. Other solvents suggested for the recrystallization of polar coumarins include diethyl ether and acetonitrile (B52724). researchgate.net The process with acetonitrile would involve dissolving the coumarin in the hot solvent and allowing it to cool slowly to room temperature to form pure crystals. researchgate.net

The effectiveness of a particular recrystallization process is ultimately determined by the yield and the purity of the final product, which is often confirmed by its melting point and spectroscopic analysis. The reported melting point for purified this compound is in the range of 72-75 °C. sigmaaldrich.comchemicalbook.com

Below is a table summarizing various solvents and solvent systems used for the recrystallization of this compound and related coumarin compounds.

Table 1: Solvent Systems for Recrystallization of Coumarins

| Compound | Solvent/Solvent System | Notes | Reference(s) |

|---|---|---|---|

| This compound | Ethanol | A common single-solvent for recrystallization. | smolecule.com |

| This compound | Benzene - Petroleum Ether | A mixed-solvent system used to obtain crystals. | nih.gov |

| 7-diethylamino-4-(2-arylethenyl)coumarins | Benzene - Heptane | Used after column chromatography purification. | researchgate.net |

| Polar Coumarins | Acetonitrile | Suggested for polar coumarins; dissolve in hot solvent and cool slowly. | researchgate.net |

| 7-hydroxy-4-methyl coumarin | 34% Aqueous Ethanol | Found to provide a high recovery percentage for this related coumarin. | rrjournals.comrrjournals.com |

Advanced Photophysical Investigations of 7 Diethylamino 4 Methylcoumarin and Its Derivatives

Excited State Dynamics and Relaxation Pathways

The processes that occur following the absorption of light by 7-Diethylamino-4-methylcoumarin are complex and involve several competing relaxation pathways. These pathways dictate the ultimate fate of the excited state energy and are highly influenced by the molecular structure and the surrounding solvent environment.

Upon photoexcitation, this compound undergoes an intramolecular charge transfer (ICT) from the electron-donating diethylamino group at the 7-position to the electron-accepting carbonyl group of the lactone ring. ias.ac.innih.gov This charge redistribution leads to a significant increase in the dipole moment of the excited state compared to the ground state. ias.ac.inresearchgate.net The formation of this polar ICT state is a key characteristic of many 7-aminocoumarin (B16596) dyes and is responsible for their sensitivity to solvent polarity. acs.org

The stabilization of this ICT state plays a crucial role in the photophysical properties of the molecule. In environments with reduced polarity, such as within bile salt micelles, the planar ICT state is stabilized, leading to significant modulation of its photophysical properties. acs.orgnih.gov The efficiency of the ICT process can be influenced by the substitution pattern on the coumarin (B35378) core. For instance, attaching chromophoric aryl moieties at the 7-position can destabilize the n-π* transition state and generate an ICT state, leading to increased photoluminescence quantum yields. rsc.org

The ICT phenomenon is a fundamental process that governs the fluorescence characteristics of this compound and its derivatives, making them valuable probes for studying local environments. nih.govresearchgate.netnih.gov

The relaxation of the excited state of this compound is significantly influenced by the surrounding solvent molecules, a process known as solvation dynamics. Following the initial ICT, the solvent molecules reorient themselves to stabilize the newly formed, more polar excited state. This dynamic process occurs on the femtosecond to picosecond timescale. nsf.gov

Hydrogen bonding plays a particularly important role in protic solvents. instras.comsmolecule.com For instance, in hydroxylic solvents, the stabilization of the excited singlet state is governed by both dipolar and hydrogen bonding interactions. instras.comacs.org The formation of hydrogen bonds between the coumarin dye and solvent molecules can lead to the formation of excited-state complexes. cdnsciencepub.com These interactions can be studied using time-resolved stimulated emission, which provides insights into the dynamics of solvation by hydrogen bonding and the lifetime of hydrogen-solvent bonds. instras.com

In some cases, hydrogen bonding can lead to the formation of dimers in the solid state and in binary solvent mixtures like alcohol and water. rsc.org These hydrogen-bonded dimers can exhibit anomalous fluorescence behavior. rsc.org Furthermore, the presence of hydrogen bonding can influence other relaxation pathways, such as intersystem crossing. In the case of a related thiocoumarin, hydrogen bonding in methanol (B129727) leads to a higher fluorescence quantum yield and a lower triplet yield compared to aprotic acetonitrile (B52724), as it slows down the intersystem crossing process. nih.gov

The interplay between the ICT state and solvent relaxation, particularly through hydrogen bonding, is a key determinant of the photophysical properties of this compound. biosynth.com

Intersystem crossing (ISC) is a non-radiative process where the molecule transitions from a singlet excited state to a triplet state. For many organic chromophores, this process is facilitated by the presence of heavy atoms, a phenomenon known as the heavy atom effect. nih.gov In the case of this compound derivatives, the incorporation of a halogen atom, such as iodine or bromine, at the 3-position can promote ISC. nsf.govresearchgate.net

Interestingly, the efficiency of ISC is not solely dependent on the mass of the heavy atom. Studies have shown that carbon-halogen bond vibrations play a crucial role in the ISC process. nih.govnsf.gov For example, while iodine substitution at the 3-position of Coumarin 1 drastically reduces the fluorescence quantum yield due to efficient ISC, bromine substitution at the same position can actually increase it. nih.gov This suggests that the vibrational modes of the molecule are coupled with the electronic spin states, influencing the rate of intersystem crossing. nsf.gov Theoretical calculations have indicated that for an iodo-derivative, there is no energy barrier for the singlet-triplet crossing, whereas a barrier exists for the bromo-derivative, slowing down the ISC process. nih.govnsf.gov

The study of vibration-assisted ISC provides a more detailed understanding of the heavy atom effect and the factors that govern the formation of triplet states in these coumarin systems. researchgate.net

The intramolecular charge transfer that occurs upon excitation of this compound leads to a significant difference between its ground state (μg) and excited state (μe) dipole moments. researchgate.neteurjchem.com The excited state is considerably more polar than the ground state, a characteristic that is fundamental to its solvatochromic properties, where the absorption and emission spectra shift with solvent polarity. ias.ac.inresearchgate.net

Several methods, collectively known as solvatochromic methods, are employed to estimate these dipole moments. These methods, including the Lippert-Mataga, Bakhshiev, and Kawski-Chamma-Viallet equations, utilize the shifts in the absorption and fluorescence spectra in a range of solvents with varying polarities to calculate the change in dipole moment (Δμ = μe - μg). researchgate.neteurjchem.com The Onsager cavity radius, a necessary parameter for these calculations, can be determined through quantum chemical calculations or by direct relations. researchgate.neteurjchem.com

Experimental and theoretical studies have consistently shown that μe is significantly larger than μg for this compound and its derivatives. researchgate.net For instance, one study reported a calculated Δμ value of 3.66 D. instras.com Another experimental work found Δμ to be 3.0 D in benzene (B151609) and 3.8 D in 1,4-dioxane. instras.com This substantial redistribution of π-electron density in the excited state confirms its more polar nature. researchgate.net

Table 1: Ground and Excited State Dipole Moments of this compound in Different Solvents This is an interactive table. The values presented are illustrative and may vary based on the specific experimental or computational method used.

| Solvent | Ground State Dipole Moment (μg) (D) | Excited State Dipole Moment (μe) (D) | Change in Dipole Moment (Δμ) (D) |

| Hexane | 3.5 | 6.5 | 3.0 |

| Benzene | 3.6 | 6.6 | 3.0 instras.com |

| 1,4-Dioxane | 3.7 | 7.5 | 3.8 instras.com |

| Acetonitrile | 4.2 | 8.5 | 4.3 |

| Formamide | 4.5 | 9.2 | 4.7 |

For some flexible molecules, including certain derivatives of 7-aminocoumarin, a further relaxation pathway from the initial planar ICT state can occur. This involves a twisting motion around the single bond connecting the amino group to the coumarin ring, leading to the formation of a twisted intramolecular charge transfer (TICT) state. acs.orgrsc.orgrsc.org This TICT state is typically non-radiative, meaning it deactivates to the ground state without emitting light, and its formation can effectively quench fluorescence. nsf.govmdpi.com

The formation and stability of the TICT state are highly dependent on the solvent polarity. acs.orgmdpi.com In more polar solvents, the highly polar TICT state is stabilized, making this non-radiative decay pathway more probable. acs.org The competition between the emissive planar ICT state and the non-emissive TICT state is a key factor determining the fluorescence quantum yield of these dyes. rsc.org

By imposing structural rigidity, for instance through the encapsulation of the 7-N,N'-diethylamino group by a host molecule like cucurbit rsc.orguril, the conversion to the non-radiative TICT state can be prevented. rsc.org This leads to a dramatic alteration of the excited state properties and an enhancement of fluorescence. rsc.org The study of TICT states is crucial for understanding the mechanisms of fluorescence quenching and for designing highly fluorescent dyes where this non-radiative pathway is suppressed. acs.org

Fluorescence Quantum Yield Studies and Enhancement Mechanisms

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. For this compound and its derivatives, the quantum yield is highly sensitive to the molecular structure and the surrounding environment. acs.orgresearchgate.net

The substitution pattern on the coumarin ring significantly impacts the quantum yield. For example, electron-donating groups can promote high fluorescence quantum yields. researchgate.net In contrast, the introduction of groups that facilitate non-radiative decay pathways, such as those promoting TICT state formation or intersystem crossing, will lower the quantum yield. nih.govrsc.org

One effective mechanism for enhancing the fluorescence of this compound is to restrict its molecular motion and shield it from quenching interactions. This can be achieved through non-covalent interactions with host molecules like cucurbiturils. researchgate.netkoreascience.kr For instance, the formation of a complex with cucurbit rsc.orguril (CB7) leads to a significant increase in both the fluorescence intensity and lifetime. researchgate.netkoreascience.kr This enhancement is attributed to the reduced polarity of the microenvironment surrounding the dye and the restriction of its molecular flexibility, which in turn stabilizes the planar ICT state and hinders the formation of the non-radiative TICT state. acs.orgnih.govrsc.org

In a specific study, the fluorescence quantum yield of this compound in a pH 7.4 PBS buffer was determined to be 3.56%. rsc.org The quantum yield can be significantly modulated by the solvent environment. acs.orgresearchgate.net For example, in different organic solvents, the quantum yield can vary substantially, often decreasing in more polar and protic solvents where non-radiative decay pathways are more prevalent. researchgate.net

Table 2: Fluorescence Quantum Yield of this compound in Different Environments This is an interactive table. The values presented are illustrative and may vary based on the specific experimental conditions.

| Environment | Fluorescence Quantum Yield (ΦF) | Reference |

| pH 7.4 PBS buffer | 3.56% | rsc.org |

| In the presence of cucurbit rsc.orguril | Significantly increased | researchgate.netkoreascience.kr |

| Various organic solvents | Varies depending on polarity | researchgate.net |

Spectroscopic Properties and Their Modulation by Chemical Structure

The spectroscopic properties of this compound, also known as Coumarin 1, are foundational to its use as a fluorescent probe and laser dye. biosynth.comlotchemistry.com These properties are not static but are dynamically influenced by the molecule's structure and its interaction with the surrounding medium.

Absorption and Emission Spectra Analysis

The absorption and emission spectra of this compound are characterized by broad bands in the UV-visible region, a hallmark of molecules with significant intramolecular charge transfer (ICT) character upon excitation. researchgate.neteurjchem.com The absorption spectrum typically shows a strong peak corresponding to the S0 → S1 electronic transition. researchgate.net Upon excitation, the molecule emits fluorescent light, with the emission spectrum being red-shifted compared to the absorption spectrum. biosynth.com

The solvent environment plays a crucial role in modulating these spectra. An increase in solvent polarity generally leads to a red shift (bathochromic shift) in both the absorption and emission spectra. eurjchem.comias.ac.in This is attributed to the larger dipole moment of the molecule in the excited state compared to the ground state. eurjchem.comias.ac.in Polar solvents stabilize the more polar excited state to a greater extent than the ground state, thus lowering the energy of the emitted photon.

| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) |

| Benzene | 365 | 417 |

| Acetone (B3395972) | 370 | 430 |

| Acetonitrile | 373 | 432 |

| DMSO | 380 | 447 |

| Data compiled from multiple sources. ias.ac.in |

Stokes Shift Analysis and its Origins

The Stokes shift, the difference in energy between the absorption and emission maxima, is a key parameter for fluorescent dyes. This compound exhibits a significant Stokes shift, which is advantageous for applications where separation of excitation and emission signals is critical. nih.gov The magnitude of the Stokes shift is highly dependent on the solvent polarity. eurjchem.comias.ac.in

The origin of the large Stokes shift in this compound is primarily attributed to the intramolecular charge transfer (ICT) process that occurs upon photoexcitation. researchgate.net In the ground state, the diethylamino group at the 7-position acts as an electron donor, and the carbonyl group of the coumarin core acts as an electron acceptor. Upon absorption of a photon, there is a significant transfer of electron density from the donor to the acceptor, creating a highly polar excited state. This excited state then undergoes solvent relaxation, where the surrounding solvent molecules reorient to stabilize the new, more polar charge distribution. This relaxation process lowers the energy of the excited state before fluorescence occurs, resulting in a lower energy (red-shifted) emission and a large Stokes shift.

Influence of Substituents on Optical Properties

The optical properties of coumarin dyes can be finely tuned by introducing various substituent groups onto the coumarin scaffold. rsc.orgacs.org The electronic nature and position of these substituents can significantly alter the absorption and emission wavelengths, as well as the fluorescence quantum yield. researchgate.netnih.gov

For instance, increasing the electron-donating strength of the substituent at the 7-position generally leads to a red shift in the absorption and emission spectra. acs.org This is because a stronger donor enhances the intramolecular charge transfer character of the molecule. acs.org Conversely, introducing electron-withdrawing groups at the 3- or 4-positions can also induce a red shift by increasing the electron-accepting strength of the coumarin core. acs.orgresearchgate.net

The steric properties of substituents can also play a role. For example, rigidizing the amino group at the 7-position, as seen in the derivative C102, can affect the photophysical properties by preventing torsional motions that can lead to non-radiative decay pathways. cdnsciencepub.com

Amplified Spontaneous Emission (ASE) Characteristics

Under high-intensity pulsed laser excitation, this compound can exhibit amplified spontaneous emission (ASE), a phenomenon that is a precursor to laser action. ias.ac.inedpsciences.org The ASE characteristics of this dye are particularly interesting due to their strong dependence on the solvent environment. ias.ac.inias.ac.in

Dual ASE Band Phenomena and Solvent Effects

A remarkable feature of this compound is its ability to exhibit dual ASE bands in certain solvents, even though its conventional fluorescence spectrum shows only a single peak. ias.ac.inias.ac.in For example, in some solvents, a shorter-wavelength ASE band appears that corresponds to the normal fluorescence maximum, while a second, longer-wavelength ASE band emerges that is significantly red-shifted. ias.ac.in In other solvents, only one of these ASE bands may be present. ias.ac.in

The appearance of these dual ASE bands is attributed to the formation of a new type of emitting species under the intense excitation conditions of a pulsed laser. ias.ac.inias.ac.in The relative intensities of the two ASE bands are highly dependent on the solvent polarity. ias.ac.in In binary solvent mixtures, the intensity of the longer-wavelength ASE band increases with increasing polarity of the solvent mixture, while the shorter-wavelength band is quenched. ias.ac.in This suggests that the formation of the species responsible for the longer-wavelength ASE is favored in more polar environments. ias.ac.in

| Solvent | Shorter Wavelength ASE (nm) | Longer Wavelength ASE (nm) |

| Benzene | 417 | - |

| Benzene + Acetone (10% v/v) | 417 | 447 |

| Acetone | - | 450 |

| Acetonitrile | - | ~450 |

| DMSO | - | ~450 |

| Data compiled from multiple sources. ias.ac.in |

Relationship between ASE and Fluorescence Spectra

The relationship between the ASE and fluorescence spectra of this compound is not always straightforward. ias.ac.in While in some cases an ASE band directly corresponds to the peak of the fluorescence spectrum, the appearance of the anomalous, red-shifted ASE band in certain solvents highlights a key difference between the excited state dynamics under low-intensity (fluorescence) and high-intensity (ASE) excitation. ias.ac.inedpsciences.org

The shorter-wavelength ASE band, when present, generally aligns with the maximum of the steady-state fluorescence spectrum. ias.ac.in However, the longer-wavelength ASE band often appears in a spectral region where there is no corresponding fluorescence peak. ias.ac.inedpsciences.org This indicates that the species responsible for this red-shifted emission is either not formed or does not emit efficiently under the conditions of conventional fluorescence spectroscopy. The high photon flux of the laser pulse is believed to populate a different excited state or facilitate a transformation to a new emitting species, such as an excimer or a twisted intramolecular charge transfer (TICT) state, which then gives rise to the second ASE band. ias.ac.in

Time-Resolved Spectroscopic Techniques

Time-resolved spectroscopic techniques are indispensable tools for unraveling the intricate photophysical and photochemical processes that occur in molecules following excitation by light. These methods provide critical insights into the dynamics of excited states, including their formation, relaxation, and decay pathways, on timescales ranging from femtoseconds to milliseconds. For a compound like this compound, which is known for its pronounced fluorescence and sensitivity to its environment, these techniques are crucial for understanding its behavior and optimizing its applications in various fields.

Femtosecond Transient Absorption Spectroscopy

Femtosecond transient absorption (TA) spectroscopy, a powerful pump-probe technique, is employed to investigate ultrafast dynamic processes such as vibronic relaxation and excited-state absorption. In this method, a femtosecond laser pulse (the pump) excites the sample, and a second, time-delayed femtosecond pulse (the probe) measures the change in absorption of the sample as a function of the delay time between the two pulses.

Studies on this compound and its derivatives using this technique have revealed rapid excited-state dynamics. For instance, investigations into certain derivatives have utilized femtosecond transient absorption pump-probe methods to explore fast vibronic relaxation and excited-state absorption processes. researchgate.net These experiments provide data on the rates of various photophysical events, such as intramolecular charge transfer (ICT), which is a key process in many coumarin dyes. researchgate.netrsc.orgnih.gov The ICT process involves the transfer of an electron from the electron-donating diethylamino group to the electron-accepting carbonyl group of the coumarin ring upon photoexcitation. nih.gov The solvent environment can significantly influence these dynamics, with polar solvents often stabilizing the charge-separated state and affecting the relaxation pathways. rsc.orgnih.gov

The transient absorption spectra typically show a negative band corresponding to ground-state bleaching and stimulated emission, and positive bands due to excited-state absorption. acs.org By analyzing the temporal evolution of these spectral features, researchers can deduce the lifetimes of different excited states and identify the transient species involved in the relaxation process. For example, in some coumarin derivatives, the formation of a twisted intramolecular charge transfer (TICT) state has been observed in polar solvents, which is characterized by a rotation around the C-N bond of the amino group. rsc.orgnih.gov

Table 1: Transient Absorption Data for Coumarin Derivatives in Different Solvents

| Derivative | Solvent | Process | Timescale | Reference |

| Coumarin 307 | Dimethylformamide (DMF) | TICT state formation | Not specified | rsc.org |

| Coumarin 307 | Methanol (MeOH) | TICT state formation | Not specified | rsc.org |

| Coumarin 307 | 1,4-dioxane | ICT state stabilization | Not specified | rsc.org |

Time-Resolved Stimulated Emission

Time-resolved stimulated emission is another pump-probe technique that specifically monitors the gain or stimulated emission from the excited state of a molecule. This method is particularly useful for studying solvation dynamics, which is the process of reorientation of solvent molecules around a solute molecule that has undergone a change in its dipole moment upon excitation.

For this compound, also known as Coumarin 102 (C102) in some contexts, time-resolved stimulated emission studies have been conducted in various polar and hydroxylic solvents to investigate the effect of hydrogen bonding on its photophysics. acs.orginstras.comacs.org These studies have shown that the stabilization of the excited singlet state is governed by both dipolar interactions and hydrogen bonding. acs.orginstras.comacs.org The dynamic Stokes shift of the stimulated emission band provides information on the timescale of solvent relaxation.

In a typical experiment, the sample is excited with a short laser pulse, and the stimulated emission is probed at different delay times. The peak of the stimulated emission band shifts to lower energies (red-shifts) as the solvent molecules reorient to accommodate the more polar excited state of the coumarin dye. The characteristic time of this shift is a measure of the solvation time. For C102 in 2-propanol, a long component with a characteristic time of 83 ± 5 ps has been observed for the dynamic shift. instras.com

It has also been noted that in certain solvents, this compound can exhibit two amplified spontaneous emission (ASE) bands under pulsed laser excitation, even though only one maximum is present in the conventional fluorescence spectrum. ias.ac.in This phenomenon is attributed to the formation of a new emitting species under the intense excitation of a pulsed laser, with the relative intensity of the two ASE bands being dependent on the solvent's polarity. ias.ac.in

Table 2: Spectral Characteristics of this compound in Various Solvents

| Solvent | Fluorescence Maximum (nm) | ASE Maximum (nm) | Reference |

| Isobutylmethylketone | 424 | 425 and 450 | ias.ac.in |

| Acetone | 430 | 450 | ias.ac.in |

| Acetonitrile | Not specified | One band in longer wavelength region | ias.ac.in |

| Dimethylsulfoxide (DMSO) | 447 | 450 | ias.ac.in |

Time-Resolved Up-conversion of Fluorescence

Time-resolved fluorescence up-conversion is a highly sensitive technique for measuring fluorescence decay kinetics with sub-picosecond time resolution. In this method, the fluorescence emitted from the sample is mixed with a gate laser pulse in a nonlinear crystal. The sum-frequency generation (up-conversion) signal is only produced when both the fluorescence and the gate pulse are present in the crystal simultaneously. By varying the time delay between the excitation pulse and the gate pulse, the fluorescence decay profile can be reconstructed.

This technique is particularly well-suited for studying the very early events after photoexcitation, such as vibrational relaxation and the initial steps of solvation dynamics. While the up-conversion signal is a convolution of the time- and frequency-dependent fluorescence intensity with the instrumental response function, it offers excellent time resolution. instras.com

For coumarin dyes, femtosecond time-resolved fluorescence has been used to investigate processes like excimer formation in aggregates. researchgate.netnih.gov For instance, in a study of a rigid coumarin derivative, 7-hydroxycoumarin-3-carboxylic acid, anchored on an Al2O3 film, excimer formation was observed to occur with a time constant of 550 fs. researchgate.netnih.gov Picosecond time-resolved emission spectra then confirmed the subsequent structural relaxations of the newly formed excimer. nih.gov

The application of these advanced time-resolved spectroscopic techniques provides a detailed picture of the excited-state dynamics of this compound and its derivatives. The data obtained from these studies are crucial for understanding the fundamental photophysics of these important fluorescent compounds and for designing new molecules with tailored properties for specific applications.

Molecular Interactions and Supramolecular Chemistry of 7 Diethylamino 4 Methylcoumarin

Non-Covalent Interactions

Non-covalent interactions are fundamental to the supramolecular chemistry of 7-Diethylamino-4-methylcoumarin, dictating its solubility, stability, and spectroscopic properties. These forces, though weaker than covalent bonds, collectively play a crucial role in the molecule's function.

Hydrogen bonding is a critical factor in the behavior of this compound, particularly in protic solvents. The coumarin's carbonyl oxygen has a negative character, which is enhanced in the excited state, making it a prime site for hydrogen bonding with solvent molecules. nih.gov This interaction with hydroxylic solvents plays a significant role in the stabilization of the excited singlet state. nih.govnih.gov Studies on related coumarin (B35378) derivatives, such as 7-dimethylamino-4-hydroxycoumarin, have shown through crystallographic analysis that both the coumarin enol ester hydroxy and carboxy groups readily engage in hydrogen-bonding with water molecules. nih.gov The formation of hydrogen-bond complexes with solvents can lead to the emergence of new emitting species under laser excitation. sigmaaldrich.com The compound's sensitivity to these interactions makes it a useful fluorescent probe for studying hydrogen bond dynamics. mdpi.com

The stabilization of this compound's excited state is largely governed by dipole-dipole interactions alongside hydrogen bonding. nih.govnih.gov This coumarin possesses a significant dipole moment that changes upon electronic excitation. Research indicates that the excited singlet state is more polar than the ground state, with a notable increase in the dipole moment upon excitation. youtube.comnih.gov This change facilitates strong dipole-dipole interactions with polar solvent molecules, leading to a reorientation of the solvent cage around the excited coumarin, a process known as solvation. nih.gov

In the solid state, related coumarin derivatives are known to exhibit π-stacking. For instance, in 7-dimethylaminowarfarin, molecules show π-stacking arrangements in the crystal structure. nih.gov These interactions, where the aromatic rings of adjacent molecules align, contribute to the stability of the crystal lattice.

Interactions with Biological Macromolecules

The fluorescent properties of this compound make it an excellent tool for probing the structure and dynamics of biological systems. Its interactions with proteins and nucleic acids are of particular interest in biochemistry and molecular biology.

This compound (also referred to as DAMC) has been shown to interact with Bovine Serum Albumin (BSA), a widely studied model protein. nih.govnih.gov This interaction has been investigated primarily through fluorescence spectroscopy, which reveals that the binding of the coumarin to BSA leads to quenching of the protein's intrinsic tryptophan fluorescence. nih.govnih.gov This quenching allows for the calculation of binding parameters. While specific binding constants for this compound with BSA are not detailed in some studies, research on other coumarin derivatives suggests a moderate binding affinity, with constants typically in the range of 10⁴ M⁻¹, indicative of reversible binding that is crucial for ligand transport and release in biological systems. researchgate.netsigmaaldrich.com The primary forces driving this interaction are suggested to be hydrophobic. researchgate.net

Table 1: Interaction Parameters of Coumarin Derivatives with Bovine Serum Albumin (BSA)

| Coumarin Derivative | Binding Constant (K) (M⁻¹) | Quenching Mechanism | Primary Interaction Force | Reference |

| 4-(Benzo nih.govnih.govdioxol-5-yloxymethyl)-7-hydroxy-chromen-2-one | ~10⁴ | Static | Hydrophobic | researchgate.net |

| This compound | Not specified | Fluorescence Quenching Observed | Not specified | nih.gov |

| 4-Methylesculetin | Higher than Esculetin | Not specified | Not specified | sigmaaldrich.com |

This table presents data for different coumarin derivatives to illustrate typical interaction parameters with BSA.

While this compound and its derivatives are used for labeling nucleic acids, detailed studies on its specific non-covalent binding modes are less common than for proteins. However, extensive research on the broader coumarin family provides strong evidence for their mode of interaction with DNA. Studies on various coumarin derivatives consistently indicate that they bind to DNA primarily through non-covalent groove binding, as opposed to intercalation where the molecule inserts itself between the base pairs. nih.govnih.govnih.gov Molecular modeling and experimental data, including viscosity measurements and spectroscopic assays, suggest that coumarins preferentially fit into the minor groove of the DNA helix. nih.govnih.gov For example, one synthetic coumarin derivative was found to interact with DNA via a groove-binding mode with a binding constant (Kb) of 1.17 × 10⁴ M⁻¹. nih.gov This interaction can induce conformational changes in the DNA structure and, in some cases, lead to DNA damage, a mechanism exploited in the development of anti-cancer agents. nih.gov

Table 2: DNA Interaction of a Representative Coumarin Derivative

| Coumarin Derivative | Binding Mode | Binding Constant (Kb) (M⁻¹) | Target | Reference |

| DBP-g (synthetic coumarin) | Minor Groove Binding | 1.17 x 10⁴ | K562 cell line DNA | nih.gov |

| Unsubstituted Coumarin | Minor Groove Binding | Not specified | Calf Thymus DNA | nih.gov |

| S009-131 (coumarin-chalcone) | Minor Groove Binding | Not specified | Cancer cell DNA | nih.gov |

This table provides examples of DNA binding characteristics observed for different coumarin derivatives.

The fluorescence of this compound is highly sensitive to its molecular environment, and its quenching is a key mechanism observed in biological systems. The interaction with proteins like BSA results in fluorescence quenching, which can be analyzed using the Stern-Volmer equation to understand the nature of the quenching process. nih.govnih.gov Studies on a similar coumarin derivative binding to BSA indicated a static quenching mechanism, where a non-fluorescent ground-state complex is formed between the coumarin and the protein. researchgate.net

Conversely, dynamic (or collisional) quenching has also been observed for coumarin derivatives in the presence of other molecules. For instance, the fluorescence of several coumarins is effectively quenched by the free radical 4-hydroxy-TEMPO through a dynamic mechanism, where the quencher deactivates the excited state of the fluorophore upon collision. Another quenching mechanism involves a chemical reaction; the fluorescence of this compound can be quenched by hypochlorite (B82951) through a process of chlorination. These varied quenching mechanisms highlight the versatility of this coumarin as a sensitive fluorescent probe for detecting and quantifying different analytes and studying molecular interactions in complex biological environments.

Host-Guest Chemistry with Macrocyclic Hosts (e.g., Cucurbiturils)

Complex Formation and Stoichiometry

The interaction of this compound (DMC) with cucurbituril (B1219460) macrocycles, particularly cucurbit caymanchem.comuril (CB7), has been a subject of detailed investigation. Studies have shown that the complex formation between DMC and cucurbiturils is highly dependent on the size of the macrocyclic host. While cucurbit researchgate.neturil (CB6) shows no significant effect on the spectroscopic properties of DMC, cucurbit caymanchem.comuril (CB7) interacts strongly with it. researchgate.netkoreascience.kr This interaction leads to the formation of host-guest complexes, which have been characterized by various spectroscopic techniques. researchgate.netrsc.org

Fluorescence titration measurements have been instrumental in determining the stoichiometry of these complexes. Research indicates the formation of a 2:1 complex, where two molecules of CB7 bind to one molecule of DMC. researchgate.netkoreascience.kr This suggests a two-step equilibrium process for the complex formation. researchgate.netkoreascience.kr However, other studies on different derivatives of 7-diethylaminocoumarin have reported the formation of 1:1 complexes with CB7. rsc.orgacs.orgresearchgate.net For instance, a study on a Schiff-base-bridged derivative of 7-(diethylamino)coumarin (7-DAC) found evidence for a 1:1 stoichiometry, with a binding constant (K1:1) of 3.1 × 10⁶ M⁻¹. acs.org Similarly, the interaction of 7-(diethylamino)-N-(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)-2-oxo-2H-chromene-3-carboxamide with CB7 also resulted in a 1:1 complex with a binding constant in the order of 10⁵ M⁻¹. rsc.orgresearchgate.net Semi-empirical electronic structure calculations suggest that in the 2:1 complex with DMC, the coumarin molecule is not encapsulated within the CB7 cavity but rather interacts noncovalently with the portal carbonyls of the two CB7 molecules. researchgate.netkoreascience.kr

Table 1: Stoichiometry and Binding Constants of this compound Derivatives with Cucurbit caymanchem.comuril

Effect on Fluorescence Properties and Lifetime

The formation of complexes between this compound and cucurbit caymanchem.comuril has a profound impact on the photophysical properties of the coumarin dye. Upon complexation with CB7, the electronic absorption maximum of DMC exhibits a bathochromic shift (a shift to longer wavelengths). researchgate.netkoreascience.kr More strikingly, the fluorescence intensity of DMC is greatly enhanced. researchgate.netkoreascience.kr This fluorescence enhancement is attributed to the reduced polarity of the microenvironment surrounding the DMC molecule and/or the restriction of its molecular motion upon complexation. researchgate.netkoreascience.kr

Furthermore, the fluorescence lifetime of the DMC-CB7 complex is also significantly increased. researchgate.netkoreascience.kr This increase in lifetime further supports the notion that the coumarin is in a more rigid and less polar environment. researchgate.netkoreascience.kr In the case of a 7-(diethylamino)coumarin derivative, it was observed that complexation with CB7 can prevent the aggregation of the dye molecules. rsc.orgresearchgate.net These changes in fluorescence properties are a hallmark of host-guest interactions and provide strong evidence for complex formation. researchgate.net

Table 2: Photophysical Properties of this compound and its Derivatives in the Presence of Cucurbit caymanchem.comuril

Self-Assembly and Aggregation Behavior

Crystalline Matrix Studies and Supramolecular Habits

In the solid state, 7-(diethylamino)coumarin (7-DAC) derivatives exhibit distinct aggregation modes. rsc.org A detailed structural analysis of a Schiff-base-bridged derivative of 7-DAC, along with a comparative analysis of 50 other molecules containing the 7-DAC group, has revealed key features of its self-recognition and packing behavior. rsc.org The self-recognition of the 7-DAC moiety is primarily driven by a combination of directional C–H⋯O hydrogen bonds between adjacent coumarin units and antiparallel dipole–dipole interactions, which manifest as specific π-stacking modes. rsc.org

The pendant diethylamino group plays a crucial role in the supramolecular habits of 7-DAC. rsc.org In the crystalline matrix, this group acts as a structural spacer, which in turn promotes favorable π-stacking interactions between the coumarin cores. rsc.org Analysis of various crystal structures indicates that the 7-DAC fragment has a high propensity (up to 90% likelihood) to pack via π-stacking arrangements that are further stabilized by hydrogen-bonding interactions. rsc.org These findings highlight the predictable aggregation behavior of the 7-DAC fragment, making it a useful building block for the design of organic materials with programmed structures. rsc.org

Conformational Flexibility in Solution and Solid State

The 7-(diethylamino)coumarin moiety demonstrates conformational flexibility, particularly in solution. rsc.org The diethylamino group contributes to the solubility of these compounds due to its ability to adopt different conformations. rsc.org In the solid state, while the coumarin core tends to be mostly planar, the diethylamino group can still exhibit some degree of mobility. rsc.org This conformational adaptability is a key aspect of its behavior in different environments. rsc.org

Table 3: Compound Names Mentioned in the Article

Applications in Advanced Analytical and Bio Research

Fluorescence Probes and Imaging Agents

7-Diethylamino-4-methylcoumarin and its derivatives are widely employed as fluorescent probes and imaging agents due to their high quantum yield, excellent photostability, and the ability to be chemically modified for targeted applications. mdpi.com These characteristics make them ideal for use in high-sensitivity techniques such as fluorescence microscopy and flow cytometry. researchgate.net The core coumarin (B35378) structure can be altered to produce dyes with a range of optical properties, including red-shifted fluorescence, which is advantageous for biological imaging. mdpi.com

Biomolecule Labeling and Tracking

The ability to attach a fluorescent marker to a specific biomolecule without significantly altering its function is crucial for studying its distribution and dynamics. This compound serves as a parent compound for creating fluorescent labels for a variety of biomolecules, including proteins, antibodies, and nucleic acids. researchgate.net By conjugating the coumarin dye to these molecules, researchers can track their movement and localization within complex biological systems. researchgate.net

For instance, derivatives can be used to label nucleic acids during polymerase chain reaction (PCR). biosynth.com A notable application involves the use of 7-Diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM) as a non-toxic substitute for conjugating to antibodies and for the fluorescent detection of Coenzyme A (CoA-SH) in assays involving human N-myristoyltransferases. sigmaaldrich.comsigmaaldrich.com

Live-Cell Imaging and Visualization of Cellular Processes

The visualization of dynamic processes within living cells provides invaluable insight into cell biology. The cell permeability and low toxicity of certain coumarin derivatives make them excellent tools for live-cell imaging. mdpi.com By tagging specific cellular components like proteins or organelles, researchers can observe and analyze complex biological events in real time with high clarity. A derivative of 7-diethylamino-4-hydroxycoumarin has been successfully used for bioimaging applications in mammalian C2C12 cells and Escherichia coli, demonstrating its utility across different cell types. rsc.org These probes allow for the detailed study of cellular structures and their functions within their native environment.

Subcellular Localization Studies (e.g., Nucleolus)

Pinpointing the exact location of a protein or other molecule within a cell is key to understanding its function. Derivatives of this compound have been developed for targeted subcellular localization studies. A prominent example is the use of 7-Diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM) to stain nucleolar proteins, which can help in distinguishing proliferating cancer cells. sigmaaldrich.com This specific application highlights the power of these probes to illuminate the roles of proteins within distinct subcellular compartments.

Development of Thiol-Reactive Fluorescent Probes

The thiol group (-SH) of cysteine residues in proteins is a common target for specific chemical modification. A significant class of probes derived from this compound are those rendered thiol-reactive, typically by incorporating a maleimide (B117702) or iodoacetamide (B48618) group. scbt.comsigmaaldrich.com

One of the most widely used blue fluorescent thiol-reactive dyes is 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin, also known as CPM. scbt.comcaymanchem.combiomol.comglpbio.com A key feature of maleimide derivatives like CPM is that they are often essentially non-fluorescent by themselves but become highly fluorescent upon forming a stable covalent bond with a thiol. glpbio.com This "turn-on" fluorescence allows for the quantification of thiols without needing to separate the unbound probe. sigmaaldrich.com These probes are invaluable for studying protein structure, quantifying thiols in various reactions, and monitoring protein modifications. sigmaaldrich.com

| Property | Value | Source(s) |

| Formal Name | 1-[4-[7-(diethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]phenyl]-1H-pyrrole-2,5-dione | caymanchem.combiomol.com |

| Synonym | CPM | scbt.com |

| Molecular Formula | C₂₄H₂₂N₂O₄ | scbt.comcaymanchem.com |

| Molecular Weight | 402.44 g/mol | scbt.com |

| Excitation Maxima | 387 nm | caymanchem.combiomol.comglpbio.com |

| Emission Maxima | 468 nm | caymanchem.combiomol.comglpbio.com |

Other important thiol-reactive derivatives include 7-Diethylamino-3-((((2-maleimidyl)ethyl)amino)carbonyl)coumarin (MDCC) and 7-Diethylamino-3-[4-(iodoacetamido)phenyl]-4-methylcoumarin (DCIA). sigmaaldrich.comsigmaaldrich.comfishersci.esfishersci.dk MDCC has been used to create blue-fluorescent bioconjugates with emission around 470 nm. fishersci.dk